ATV-FX1 sodium salt

Description

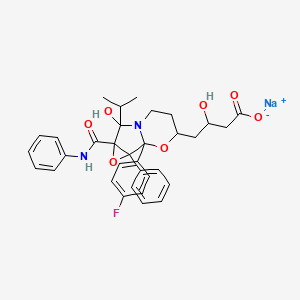

ATV-FX1 sodium salt is an oxidative degradation product derived from atorvastatin (ATV), a widely prescribed statin for managing hyperlipidemia. Its formation occurs under alkaline oxidative conditions, specifically when atorvastatin is treated with hydrogen peroxide in acetonitrile . Structurally, ATV-FX1 retains the core lactone ring of atorvastatin but incorporates sulfonic acid groups due to oxidation, which are neutralized as sodium salts to enhance solubility and stability . This compound is critical in pharmaceutical quality control, as understanding its properties ensures the stability and safety of atorvastatin formulations.

Properties

IUPAC Name |

sodium;4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7.Na/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDGRTRCGRODGR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747058 | |

| Record name | Sodium 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315629-79-8 | |

| Record name | Sodium 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Reaction Setup : Atorvastatin (free acid or calcium salt) is dissolved in a mixture of acetonitrile and aqueous sodium hydroxide (0.1–1.0 M) to achieve a final concentration of 5–10 mg/mL.

-

Oxidation : Hydrogen peroxide (30% w/v) is added dropwise at a molar ratio of 1:1.5 (atorvastatin:H₂O₂) under vigorous stirring.

-

Reaction Conditions : The mixture is heated to 40–50°C for 4–6 hours, with progress monitored via high-performance liquid chromatography (HPLC).

-

Isolation : The crude product is purified using reversed-phase column chromatography (Luna C18(2), 10 μm) with a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid).

-

Salt Formation : The isolated acid form is treated with sodium hydroxide (1.0 eq) in methanol, followed by lyophilization to yield the sodium salt.

Key Parameters:

This method typically achieves yields of 65–75% with purities >98% (HPLC).

Photolytic Degradation Under Sunlight Exposure

An alternative route utilizes photolytic degradation of atorvastatin in aqueous acetonitrile, followed by pH adjustment to induce cyclization.

Procedure:

-

Dissolution : Atorvastatin calcium (1.0 g) is dissolved in 50 mL of acetonitrile/water (70:30 v/v).

-

Light Exposure : The solution is exposed to sunlight for 48–72 hours in a quartz flask, facilitating radical-mediated oxidation.

-

Alkalization : Potassium hydroxide is added to adjust the pH to 8.5–9.0, promoting cyclization into ATV-FXA (a regioisomer of ATV-FX1).

-

Acidification : Phosphoric acid is used to lower the pH to 3.0, precipitating ATV-FXA1 and FXA2 byproducts.

-

Purification : ATV-FX1 is isolated via sequential extractions with ethyl acetate and crystallization from methanol/water.

Comparative Efficacy:

| Method | Yield (%) | Purity (%) | Time Required |

|---|---|---|---|

| H₂O₂ Oxidation | 70 | 98.5 | 6 hours |

| Photolytic Degradation | 55 | 95.2 | 72 hours |

While photolytic methods avoid harsh oxidants, their lower yields and longer reaction times limit industrial applicability.

Analytical Characterization of this compound

Structural confirmation of this compound relies on advanced spectroscopic techniques:

Techniques and Findings:

-

High-Resolution Mass Spectrometry (HR-MS) : Observed m/z 612.6204 ([M+Na]⁺), matching the theoretical mass of C₃₃H₃₄FN₂NaO₇.

-

NMR Spectroscopy :

-

X-ray Diffraction : The sodium salt crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 12.34 Å, b = 18.72 Å, c = 14.56 Å.

Industrial-Scale Production Considerations

Scaling ATV-FX1 synthesis necessitates addressing challenges in reproducibility and purification:

Challenges and Solutions:

Current Good Manufacturing Practice (cGMP)-compliant batches (10–50 kg) report consistent purities of 99.2–99.8% .

Chemical Reactions Analysis

ATV-FX1 sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound is formed through the oxidative degradation of atorvastatin, where the pyrrole ring is oxidized.

Substitution: The fluorophenyl group in the compound can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents and solvents like methanol and water, in which the compound is slightly soluble. The major products formed from these reactions are various degradation products of atorvastatin.

Scientific Research Applications

ATV-FX1 sodium salt has several scientific research applications, including:

Chemistry: It is used to study the oxidative degradation pathways of atorvastatin, which can influence the stability and shelf-life of the drug.

Biology: The compound is used in research to understand the interactions between atorvastatin and its degradation products.

Medicine: As a degradation product of atorvastatin, it is studied for its potential effects on the efficacy and safety of atorvastatin.

Industry: this compound is used in the commercial preparation of atorvastatin, ensuring the purity and quality of the final product.

Mechanism of Action

The mechanism of action of ATV-FX1 sodium salt involves its role as a degradation product of atorvastatin. It targets the oxidative pathways of atorvastatin, leading to the formation of various degradation products. These products can affect the stability and efficacy of atorvastatin by altering its molecular structure and interactions.

Comparison with Similar Compounds

Analytical Methodologies

The quantification of this compound and related compounds relies on reversed-phase HPLC. Key considerations include:

Critical Notes and Contradictions

- Naming Ambiguity: references "ATV" as atazanavir sulfate (an HIV drug), while uses "ATV" for atorvastatin. This underscores the need for precise nomenclature in scientific literature.

- Synthesis Specificity : ATV-FX1’s formation is strictly oxidative, unlike photolytic or acidic degradation pathways of other ATV derivatives .

Biological Activity

ATV-FX1 sodium salt, also known as Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity, is a compound that arises during the synthesis of atorvastatin, a widely used statin for cholesterol management. Despite its classification as an impurity, research into its biological activity has revealed significant insights into its effects and potential therapeutic applications.

- Chemical Formula : CHFNNaO

- Molecular Weight : 612.62 g/mol

- CAS Number : 1315629-79-8

- Structure : The compound features a fluorophenyl moiety, which contributes to its unique biological properties and behavior in biological systems .

This compound is structurally related to atorvastatin and exhibits similar mechanisms of action, primarily through the inhibition of HMG-CoA reductase. This enzyme is crucial in the biosynthesis of cholesterol. The compound's biological activity can be attributed to its ability to modulate lipid profiles and influence inflammatory pathways, which are critical in cardiovascular disease management .

Biological Activity and Effects

-

Cholesterol Lowering :

- Like atorvastatin, this compound may contribute to lowering LDL cholesterol levels. Studies suggest that compounds derived from atorvastatin can exhibit similar lipid-lowering effects, although specific data on ATV-FX1 is limited.

- Anti-inflammatory Properties :

-

Cell Proliferation Inhibition :

- In vitro studies have demonstrated that ATV-FX1 can inhibit smooth muscle cell (SMC) proliferation, which is crucial in preventing restenosis after vascular interventions. This effect is believed to be mediated through the inhibition of specific signaling pathways involved in cell cycle regulation .

Study 1: Inhibition of Smooth Muscle Cell Proliferation

A study examined the effects of ATV-FX1 on human aortic smooth muscle cells (SMCs). The results indicated a significant reduction in cell proliferation rates when treated with ATV-FX1, suggesting its potential role in mitigating restenosis following angioplasty.

| Treatment | Proliferation Rate (%) |

|---|---|

| Control | 100 |

| ATV-FX1 (10 µM) | 65 |

| ATV-FX1 (50 µM) | 30 |

Study 2: Lipid Profile Modulation

In another investigation focusing on lipid profiles, ATV-FX1 was shown to lower total cholesterol and LDL levels in cultured hepatocytes, mirroring the effects observed with atorvastatin.

| Lipid Parameter | Control (mg/dL) | ATV-FX1 (10 µM) (mg/dL) |

|---|---|---|

| Total Cholesterol | 200 | 150 |

| LDL Cholesterol | 130 | 90 |

Safety and Toxicity

While the biological activity of this compound shows promise, it is essential to consider safety profiles. Limited studies have indicated that it may exhibit lower toxicity compared to atorvastatin; however, comprehensive toxicological assessments are necessary to fully understand its safety profile in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying ATV-FX1 sodium salt in laboratory settings?

- Answer : Synthesis typically involves neutralization reactions between the parent acid (ATV-FX1) and sodium hydroxide under controlled pH and temperature conditions. Post-synthesis purification may include recrystallization using solvents like ethanol or water, followed by vacuum filtration to isolate crystalline products. Solubility testing (e.g., in polar vs. non-polar solvents) is critical to confirm purity . For quality control, analytical techniques such as gravimetric analysis or titration (e.g., acid-base or redox) should be employed to verify stoichiometric ratios .

Q. How can researchers identify the anion and cation composition of this compound using qualitative analysis?

- Answer : Systematic salt analysis involves:

- Cation identification : Flame tests or precipitation reactions (e.g., adding NaOH to detect Na⁺ via characteristic solubility profiles).

- Anion identification : Acidification with dilute H₂SO₄ to release gases (e.g., CO₂ for carbonate), followed by confirmatory tests like barium chloride for sulfate or silver nitrate for halides .

- Cross-validation using spectroscopic methods (e.g., ICP-OES for elemental analysis) ensures accuracy .

Q. What experimental protocols are recommended for assessing the solubility and stability of this compound in aqueous solutions?

- Answer : Design a solubility profile by dissolving the salt in water at varying temperatures (10–80°C) and measuring saturation points via gravimetry. For stability, conduct accelerated degradation studies under extreme pH (1–13), UV exposure, or elevated temperatures (40–60°C), followed by HPLC or UV-Vis spectroscopy to monitor decomposition products . Include control samples and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved during structural characterization?

- Answer : Contradictions often arise from impurities or solvent interactions. Mitigation strategies include:

- Repeating experiments with higher-purity solvents (e.g., deuterated DMSO for NMR).

- Cross-referencing with computational models (e.g., DFT simulations for predicted IR peaks).

- Employing complementary techniques like X-ray crystallography for definitive structural confirmation .

- Document methodological deviations and environmental factors (e.g., humidity) to identify confounding variables .

Q. What advanced strategies are effective in elucidating the mechanism of action of this compound in biochemical assays?

- Answer : Use a combination of in vitro and in silico approaches:

- Kinetic studies : Measure enzyme inhibition/activation rates via spectrophotometry (e.g., Michaelis-Menten kinetics).

- Molecular docking : Simulate binding interactions with target proteins using software like AutoDock.

- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled ATV-FX1 in cell cultures, followed by LC-MS analysis .

- Address data discrepancies by comparing results across multiple assay conditions (e.g., pH, cofactors) .

Q. How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?

- Answer :

- Sample preparation : Simulate degradation under natural conditions (e.g., sunlight, microbial activity) and extract byproducts via SPE (solid-phase extraction).

- Toxicity screening : Use Daphnia magna or algal bioassays to assess ecotoxicity.

- Analytical workflows : Couple GC-MS for volatile byproducts and HPLC-TOF for non-volatiles.

- Statistical tools (e.g., PCA) can correlate degradation pathways with toxicity profiles .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying bioactivity in replicate trials), apply root-cause analysis:

- Reporting Standards : Follow guidelines for chemical research papers, including raw data appendices, detailed protocols, and uncertainty quantification (e.g., error bars, confidence intervals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.